Dehydromaackiain
Overview
Description
Dehydromaackiain is a natural product found in Virgilia oroboides . It is a member of pterocarpans .
Molecular Structure Analysis
Dehydromaackiain has a molecular formula of C16H10O5 . Its average mass is 282.248 Da and its monoisotopic mass is 282.052826 Da .Physical And Chemical Properties Analysis
Dehydromaackiain has a molecular weight of 282.25 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass is 282.05282342 g/mol .Scientific Research Applications
Neurogenin2 (Ngn2) Promoter Activator
Dehydromaackiain is a potent Neurogenin2 (Ngn2) promoter activator . Neurogenin2 is a protein that in humans is encoded by the NGN2 gene. It plays a crucial role in the determination of neuronal precursors in the central and peripheral nervous systems.
Neural Stem Cell Differentiation
Dehydromaackiain promotes the differentiation of neural stem cells into neurons . This could have significant implications in the field of regenerative medicine and neurology, particularly for conditions where neuronal damage is irreversible.
Future Directions
Mechanism of Action
Target of Action
The primary target of Dehydromaackiain is Neurogenin2 (Ngn2) . Ngn2 is a protein that plays a crucial role in the differentiation of neural stem cells into neurons .
Mode of Action
Dehydromaackiain acts as a potent Ngn2 promoter activator . It promotes the differentiation of neural stem cells into neurons by showing high Ngn2 promoter activities in a dose-dependent manner .
Biochemical Pathways
It is known that the compound’s action on the ngn2 promoter leads to the differentiation of neural stem cells into neurons . This suggests that Dehydromaackiain may influence the pathways involved in neural development and differentiation.
Result of Action
The primary result of Dehydromaackiain’s action is the promotion of neural stem cell differentiation into neurons . This implies that Dehydromaackiain could potentially be used in therapies aimed at promoting neural regeneration or treating neurodegenerative disorders.
properties
IUPAC Name |
5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-16-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,17H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDMHEXDCIXKLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydromaackiain | |
CAS RN |
59901-98-3 | |
Record name | Dehydromaackiain | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059901983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEHYDROMAACKIAIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GF25XD75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of Dehydromaackiain as reported in the provided research papers?
A1: Dehydromaackiain [] was identified as one of the active compounds isolated from Butea superba extracts. It exhibited a significant effect on neural stem cells by increasing the activity of the Neurogenin2 (Ngn2) promoter, a key regulator of neuronal differentiation. [] This suggests a potential role for Dehydromaackiain in promoting neuronal differentiation.
Q2: Besides Butea superba, is Dehydromaackiain found in other plant sources according to the provided research?
A2: Yes, Dehydromaackiain and its glycosylated derivative, 6'-O-malonyl-3-O-beta-D-glucopyranosyl-6,6a-dehydromaackiain, were identified in the callus culture of Maackia amurensis. [] This suggests that Dehydromaackiain might be a common metabolite in certain plant species and could be further investigated for its potential biological activities.
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